molecular formula C16H19FN4O3 B2939520 2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide CAS No. 941970-55-4

2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2939520
CAS No.: 941970-55-4
M. Wt: 334.351
InChI Key: LSUXLXFMZABTIK-UHFFFAOYSA-N
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Description

2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a chemical compound of significant interest in preclinical research, particularly in the field of neuropharmacology. It belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, which has been identified as a novel class of Delta Opioid Receptor (DOR) agonists . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Research indicates that this chemotype offers a valuable alternative to previously studied DOR agonists, such as SNC80, which are associated with adverse effects like seizures and rapid drug tolerance (tachyphylaxis) . The 1,3,8-triazaspiro[4.5]decane-2,4-dione-based agonists are characterized by their selectivity for DOR over a panel of 167 other GPCRs and a signaling profile that is slightly biased toward G-protein pathways over β-arrestin recruitment . This G-protein bias is a key area of investigation, as it may correlate with a more favorable side-effect profile. Studies have demonstrated that the most potent compound within this novel chemotype shows efficacy in animal models, such as reducing inflammatory pain in a complete Freund's adjuvant model, highlighting its potential as a lead candidate for the development of treatments for chronic pain and other neurological disorders . Researchers can utilize this compound to further explore DOR biology and its role in pain management, migraine, and psychiatric conditions.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c17-12-3-1-11(2-4-12)9-21-14(23)16(19-15(21)24)5-7-20(8-6-16)10-13(18)22/h1-4H,5-10H2,(H2,18,22)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUXLXFMZABTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide belongs to a class of molecules known for their diverse biological activities, particularly in pharmacology. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Antipsychotic Properties : Research indicates that compounds similar to this triazaspiro structure exhibit antipsychotic effects. For instance, derivatives have shown efficacy in behavioral pharmacological tests predictive of antipsychotic activity while minimizing neurological side effects such as catalepsy in animal models .
  • Mitochondrial Function Modulation : Compounds based on the 1,3,8-triazaspiro[4.5]decane scaffold have been investigated for their ability to inhibit the opening of the mitochondrial permeability transition pore (mPTP). This inhibition is crucial in reducing myocardial cell death during reperfusion injury in myocardial infarction models .
  • Histone Deacetylase Inhibition : Some derivatives have been noted for their ability to inhibit class II histone deacetylases (HDACs), which are considered potential targets for treating neurodegenerative diseases like Alzheimer's disease. This inhibition promotes neurite outgrowth and protects neuronal cells from oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its structure. Studies suggest that modifications on the 1-phenyl moiety significantly affect behavioral activity while substitutions on the N-3 nitrogen atom are generally tolerated .

Case Studies

  • Antipsychotic Efficacy : A study demonstrated that certain triazaspiro compounds could effectively suppress high baseline self-stimulation in rats, indicating potential antipsychotic properties without significant side effects at therapeutic doses .
  • Cardiac Function Improvement : In a myocardial infarction model, specific compounds derived from the triazaspiro scaffold showed a decrease in apoptotic rates and overall improvement in cardiac function when administered during reperfusion .

Data Table

PropertyValue/Description
Chemical StructureThis compound
Antipsychotic ActivityEffective in reducing catalepsy with minimal side effects
mPTP InhibitionYes - beneficial effects in myocardial infarction models
HDAC InhibitionActive against class II HDACs
SAR InsightsSensitive to substitutions on phenyl moiety

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents (Position 3) Substituents (Position 8) Molecular Weight (g/mol) Key Features References
Target Compound 4-Fluorobenzyl Acetamide 335.33 (acid form) Potential HIF inhibition; enhanced solubility due to fluorobenzyl and acetamide groups
N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-4-fluorobenzamide (31) 2-(4-Fluorophenoxy)ethyl 4-Fluorobenzamide 443.4 IR absorption at 1,674 cm⁻¹ (C=O); moderate lipophilicity
2-(3-(4-Chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide 4-Chlorobenzyl 4-Methylthiazol-2-yl acetamide 494.9 (HCl salt) Increased halogenated hydrophobicity; marketed as a preclinical candidate
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide 4-Fluorobenzyl 2-Methylbenzenesulfonamide 445.46 Sulfonamide group enhances metabolic stability; crystallographically characterized
8-(2-Amino-3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Pyridinyl-phenyl None (direct substitution) 463.9 Bromo/chloro substituents enable cross-coupling reactions; evaluated in kinase assays

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